molecular formula C21H27FN2O3 B3481883 1-(3-fluorobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine

1-(3-fluorobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Cat. No. B3481883
M. Wt: 374.4 g/mol
InChI Key: DMHBESSGARBFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine (also known as TFMPP) is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of TFMPP is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A and 5-HT2C receptors. It also has affinity for the dopamine D2 receptor and the α2-adrenergic receptor.
Biochemical and Physiological Effects:
TFMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which may contribute to its anxiogenic and hallucinogenic effects. Additionally, TFMPP has been shown to increase heart rate, blood pressure, and body temperature in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using TFMPP in lab experiments is its unique biochemical and physiological effects. It can be used to study anxiety and psychosis-related disorders as well as potential therapeutic applications in the treatment of depression and anxiety disorders. However, one limitation of using TFMPP is its potential for abuse and its legal status in some countries.

Future Directions

There are several future directions for the study of TFMPP. One area of interest is the development of new therapeutic applications for the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of TFMPP and its potential side effects. Finally, the development of new analogs of TFMPP may lead to the discovery of new compounds with unique biochemical and physiological effects.

Scientific Research Applications

TFMPP has been extensively studied for its potential applications in scientific research. It has been shown to have anxiogenic and hallucinogenic effects in animal models, which makes it a useful tool for studying anxiety and psychosis-related disorders. Additionally, TFMPP has been shown to have potential therapeutic applications in the treatment of depression and anxiety disorders.

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3/c1-25-19-12-17(13-20(26-2)21(19)27-3)15-24-9-7-23(8-10-24)14-16-5-4-6-18(22)11-16/h4-6,11-13H,7-10,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHBESSGARBFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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